molecular formula C21H42O B010871 11-Heneicosanone CAS No. 19781-72-7

11-Heneicosanone

Cat. No.: B010871
CAS No.: 19781-72-7
M. Wt: 310.6 g/mol
InChI Key: DOACSXJVHDTDSG-UHFFFAOYSA-N
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Description

11-Heneicosanone, also known as henicosan-11-one, is an organic compound with the molecular formula C21H42O. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is a long-chain aliphatic ketone and is often referred to by other names such as di-n-decyl ketone or didecyl ketone .

Scientific Research Applications

11-Heneicosanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Heneicosanone typically involves the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst. This reaction produces 2-heneicosanone, which is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 11-Heneicosanone undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes.

Mechanism of Action

The mechanism of action of 11-Heneicosanone involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis. Its long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane properties and functions .

Comparison with Similar Compounds

    14-Heptacosanone: Another long-chain ketone with a similar structure but a longer alkyl chain.

    18-Pentatriacontanone: A ketone with an even longer alkyl chain.

    12-Tricosanone: A ketone with a slightly shorter alkyl chain.

Uniqueness of 11-Heneicosanone: this compound is unique due to its specific chain length and the position of the carbonyl group, which confer distinct physical and chemical properties. Its intermediate chain length makes it a valuable compound for studying the effects of chain length on chemical reactivity and biological activity .

Properties

IUPAC Name

henicosan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACSXJVHDTDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173488
Record name Henicosan-11-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-72-7
Record name 11-Heneicosanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Henicosan-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-HENEICOSANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93984
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Record name Henicosan-11-one
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Record name Henicosan-11-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 11-heneicosanone in the research described?

A1: In the paper "Untersuchungen zur Synthese eines Moleküls von der Gestalt eines dreiblättrigen Knotens. – Zweifach überbrückte 5,6‐Diamino‐1,3‐benzodioxole", this compound serves as a starting material in a multi-step synthesis of a complex molecule []. Specifically, it is reacted with 3,6-dimethylpyrocatechol to form a doubly bridged compound, which is then further modified towards the target molecule.

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